carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
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Overview
Description
Carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide is a complex organic compound with a unique structure that combines elements of carbamic acid, ethylsulfamoyl, phenyl, and pyrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the ethylsulfamoyl phenyl derivative, followed by the introduction of the pyrazine-2-carboxamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the pyrazine and ethylsulfamoyl groups.
Ethyl carbamate: Contains the carbamate group but lacks the phenyl and pyrazine components.
Sulfamic acid: Contains the sulfonamide group but lacks the carbamic acid and pyrazine components.
Uniqueness
Carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazine ring and ethylsulfamoyl group distinguishes it from other carbamic acid derivatives, potentially enhancing its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23N5O5S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O3S.CH3NO2/c1-3-20-24(22,23)14-6-4-13(5-7-14)8-9-17-16(21)15-11-18-12(2)10-19-15;2-1(3)4/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,17,21);2H2,(H,3,4) |
InChI Key |
OTYNXRLKPULENW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C.C(=O)(N)O |
Origin of Product |
United States |
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